1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14ClFN2O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0727835 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with f2744-1425, bind with high affinity to multiple receptors . This suggests that F2744-1425 may also interact with various targets.
Mode of Action
The exact mode of action of F2744-1425 is currently unknown. It’s known that sy-1425, a compound with a similar structure, regulates genes associated with the proliferation of acute myeloid leukemia (aml) cells and normal myeloid differentiation . This suggests that F2744-1425 may have a similar mode of action.
Biochemical Pathways
It’s known that sy-1425, a similar compound, shows evidence of combination activity in preclinical models . This suggests that F2744-1425 may also affect multiple biochemical pathways.
Result of Action
It’s known that sy-1425, a similar compound, showed myeloid differentiation, improved blood counts, and reduced bone marrow blasts in biomarker-selected patients . This suggests that F2744-1425 may have similar effects.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-15-5-3-4-13(10-15)11-23-12-14(8-9-18(23)24)19(25)22-17-7-2-1-6-16(17)21/h1-10,12H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPPYHYFERGECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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